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  • Product: p-Hydroxy Benzphetamine-d6
  • CAS: 1246815-64-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Chemical Structure and Properties of p-Hydroxy Benzphetamine-d6

This guide provides a comprehensive technical overview of p-Hydroxy Benzphetamine-d6, a deuterated metabolite of the sympathomimetic amine Benzphetamine. It is intended for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of p-Hydroxy Benzphetamine-d6, a deuterated metabolite of the sympathomimetic amine Benzphetamine. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and forensic studies of Benzphetamine and related compounds. This document delves into the chemical structure, physicochemical properties, and bioanalytical applications of p-Hydroxy Benzphetamine-d6, emphasizing its crucial role as an internal standard in quantitative mass spectrometry-based assays.

Introduction: The Significance of Deuterated Internal Standards in Bioanalysis

In the landscape of modern bioanalysis, particularly in regulated environments, the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices.[1] Deuterated compounds, such as p-Hydroxy Benzphetamine-d6, are chemically almost identical to their non-labeled counterparts. This near-identical physicochemical behavior ensures they co-elute during chromatography and experience similar matrix effects and ionization efficiencies in the mass spectrometer.[2] This intrinsic property allows for reliable correction of analytical variability that may occur during sample preparation and analysis, leading to robust and high-quality data.[2]

Chemical Structure and Properties

Chemical Structure:

Caption: Proposed chemical structure of p-Hydroxy Benzphetamine-d6.

Physicochemical Properties:

A summary of the known and estimated physicochemical properties of p-Hydroxy Benzphetamine-d6 is presented in the table below. It is important to note that some of these properties are estimated based on the non-deuterated form and general principles of isotopic labeling, as specific experimental data for the d6 variant is not widely published.

PropertyValueSource
Chemical Formula C₁₇H₁₅D₆NOEstimated
Molecular Weight 261.4 g/mol Estimated
Monoisotopic Mass 261.2005 uEstimated
Appearance White to off-white solidInferred
Solubility Soluble in methanol, acetonitrile; sparingly soluble in waterInferred
Melting Point Not available-
pKa Not available-
LogP Not available-

Synthesis of p-Hydroxy Benzphetamine-d6

The synthesis of p-Hydroxy Benzphetamine-d6 as a stable isotope-labeled internal standard is a multi-step process that requires careful control of reaction conditions to ensure high isotopic purity. While a specific, publicly available, step-by-step protocol for the synthesis of p-Hydroxy Benzphetamine-d6 is not available, a plausible synthetic route can be adapted from established methods for the synthesis of related deuterated compounds and the non-deuterated parent molecule.

A potential synthetic approach involves the reductive amination of a deuterated phenylacetone precursor with N-benzyl-N-methylamine, followed by para-hydroxylation. Alternatively, a late-stage deuteration of a suitable precursor can be employed. The following is a generalized, hypothetical protocol based on common organic synthesis techniques for related molecules.

Hypothetical Synthetic Workflow:

G start p-Hydroxyphenylacetone-d6 reductive_amination Reductive Amination (N-benzyl-N-methylamine, NaBH3CN) start->reductive_amination product p-Hydroxy Benzphetamine-d6 reductive_amination->product

Caption: A simplified hypothetical synthetic workflow for p-Hydroxy Benzphetamine-d6.

Detailed Hypothetical Protocol:

Step 1: Synthesis of p-Hydroxyphenylacetone-d6

  • Start with commercially available deuterated acetone-d6.

  • Perform an aldol condensation with p-hydroxybenzaldehyde to form a chalcone intermediate.

  • Reduce the double bond of the chalcone selectively to yield p-hydroxyphenylacetone-d6.

  • Purify the product using column chromatography.

Step 2: Reductive Amination

  • Dissolve p-hydroxyphenylacetone-d6 and N-benzyl-N-methylamine in a suitable solvent such as methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain p-Hydroxy Benzphetamine-d6.

Characterization: The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To confirm the structure and the positions of the deuterium atoms.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition and isotopic enrichment.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To assess the chemical purity.

Bioanalytical Application: Quantification of Benzphetamine Metabolites

p-Hydroxy Benzphetamine-d6 is an ideal internal standard for the quantification of p-Hydroxy Benzphetamine in biological matrices such as urine and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of Benzphetamine and its metabolites in urine.

Analytical Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add p-Hydroxy Benzphetamine-d6 (IS) urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation UPLC Separation reconstitution->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: A typical workflow for the bioanalysis of Benzphetamine metabolites using a deuterated internal standard.

Detailed Experimental Protocol:

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is adapted from established methods for the extraction of amphetamine-like substances from urine.[3][4]

  • To 1.0 mL of urine sample, add 50 µL of a 1 µg/mL working solution of p-Hydroxy Benzphetamine-d6 in methanol.

  • Add 1 mL of 100 mM phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from Helix pomatia.

  • Vortex and incubate at 60°C for 2 hours to hydrolyze the glucuronide conjugates.

  • Allow the sample to cool to room temperature and add 200 µL of 1 M sodium hydroxide to adjust the pH to >10.

  • Condition a mixed-mode solid-phase extraction cartridge (e.g., C8/cation exchange) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the entire sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrumentation used.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • p-Hydroxy Benzphetamine: Precursor ion (e.g., m/z 256.2) → Product ion (e.g., m/z 91.1)

      • p-Hydroxy Benzphetamine-d6: Precursor ion (e.g., m/z 262.2) → Product ion (e.g., m/z 91.1 or a deuterated fragment)

Method Validation: A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the assay. This includes assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.

Benzphetamine Metabolism

Benzphetamine undergoes extensive metabolism in the body, primarily through N-debenzylation, N-demethylation, and aromatic hydroxylation.[5] The formation of p-Hydroxy Benzphetamine is a significant metabolic pathway. Understanding these pathways is crucial for interpreting analytical results and for a comprehensive understanding of the drug's pharmacokinetics.

Benzphetamine Benzphetamine p_Hydroxy_Benzphetamine p-Hydroxy Benzphetamine Benzphetamine->p_Hydroxy_Benzphetamine Aromatic Hydroxylation (CYP enzymes) Methamphetamine Methamphetamine Benzphetamine->Methamphetamine N-Debenzylation Norbenzphetamine Norbenzphetamine Benzphetamine->Norbenzphetamine N-Demethylation Amphetamine Amphetamine Methamphetamine->Amphetamine N-Demethylation

Caption: Major metabolic pathways of Benzphetamine.

Conclusion

p-Hydroxy Benzphetamine-d6 is an indispensable tool for the accurate and precise quantification of the corresponding non-deuterated metabolite in biological samples. Its use as an internal standard in LC-MS/MS assays, as outlined in this guide, allows for the development of robust and reliable bioanalytical methods. A thorough understanding of its chemical properties, synthesis, and application is essential for researchers in the fields of pharmacology, toxicology, and forensic science.

References

  • Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (2020). Restek.
  • Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology.
  • SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies.
  • Screening Method for Methamphetamine and Amphetamine Using DART. (2018). MilliporeSigma.
  • Analysis of Amphetamines by LC-MS/MS in Human Urine for High-Throughput Urine Drug Testing Labs. (2019).
  • Analysis of benzphetamine and its metabolites in rat urine by liquid chromatography-electrospray ioniz
  • Development of a method for the quantitation of benzphetamine metabolites in human urine by high-performance liquid chrom
  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. (2008). Bentham Open.
  • Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. (2024). ScienceDirect.
  • The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (furfenorex) in man. (1986). PubMed.
  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Pl
  • Salting out assisted liquid-liquid extraction for liquid chromatography tandem-mass spectrometry determination of amphetamine-like stimulants and other drugs of abuse in meconium. (2015). Ovid.
  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. (2020).
  • Deuterated internal standards and bioanalysis. AptoChem.
  • Major Role of the CYP2C Isozymes in Deamination of Amphetamine and Benzphetamine: Evidence for the Quinidine-Specific Inhibition of the Reactions Catalysed by Rabbit Enzyme. (1995). PubMed.
  • Metabolism of benzphetamine by P450 2B6 and P450 2B6 K262R. (2006).
  • Kinetics of oxidation of benzphetamine by compounds I of cytochrome P450 2B4 and its mutants. (2009). PubMed.
  • Exploring the Theoretical Potential of Benzphetamine in the Treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). (2025). Cureus.
  • Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalysis. Benchchem.
  • Solid-Phase Extraction of Amphetamine and Methamphetamine
  • Metabolism of Benzphetamine and Clobenzorex in human urine. (1998). Sport und Buch Strauß.
  • Screening Procedure for 21 Amphetamine-Related Compounds in Urine Using Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. (1998). Journal of Analytical Toxicology.
  • Analysis of Drugs of Abuse in Urine. Sigma-Aldrich.
  • Determination of amphetamine and methamphetamine in urine by solid phase extraction and ion-pair liquid chromatography-electrospray-tandem mass spectrometry. (2007).
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • An In-depth Technical Guide to the Synthesis and Characterization of Trimethobenzamide D6. Benchchem.
  • Synthesis, physicochemical, XRD/HSA- interactions, heteromeric [CH···Cl/CH···πPh] synthon, DFT, thermal and 1BNA-DNA mole. (2025). BMC Chemistry.
  • Synthesis, characterization and biological evaluation of tryptamine based benzamide deriv
  • Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. (2025).
  • Physicochemical Properties of Bosentan and Selected PDE-5 Inhibitors in the Design of Drugs for Rare Diseases. (2025).
  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2021).

Sources

Exploratory

Stability of Stable Isotope Labeled p-Hydroxy Benzphetamine: A Technical Guide

Topic: Stability of Stable Isotope Labeled p-Hydroxy Benzphetamine Content Type: In-Depth Technical Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Quality Control Leads Executive Summary In the high-stak...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Stable Isotope Labeled p-Hydroxy Benzphetamine Content Type: In-Depth Technical Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Quality Control Leads

Executive Summary

In the high-stakes environment of quantitative bioanalysis, the integrity of your Internal Standard (IS) is the single point of failure that can invalidate an entire study. p-Hydroxy Benzphetamine (a primary metabolite of Benzphetamine) presents a unique dual-challenge: it possesses a chemically labile phenolic moiety and a metabolically active N-benzyl-N-methylamine core.

When using a Stable Isotope Labeled (SIL) analog—such as p-Hydroxy Benzphetamine-d5 or -d3 —researchers often assume "isotopic invincibility." This is a dangerous fallacy. This guide dissects the specific chemical and isotopic vulnerabilities of this molecule and provides a self-validating protocol to ensure your reference material remains the "Gold Standard" throughout your analytical campaign.

Chemical & Isotopic Architecture

To understand stability, we must first dissect the molecule's anatomy and the physics of the isotope label.

The Molecular Target
  • Systematic Name: 4-[2-[benzyl(methyl)amino]propyl]phenol[1]

  • Core Structure: An amphetamine backbone with two critical modifications:[2]

    • Para-Hydroxylation: A phenol group on the amphetamine ring (susceptible to oxidation).

    • N-Substitution: A benzyl and a methyl group on the nitrogen (susceptible to N-dealkylation and hydrolysis).

The Isotopic Strategy: Where does the Label Go?

The stability of your IS depends entirely on the position of the label.

Label PositionStability RiskVerdict
Deuterium on Phenol (-OD) Critical Failure. Rapid exchange with solvent protons (H₂O/MeOH) renders this useless.AVOID
Deuterium on N-Methyl (-CD3) Moderate Risk. Susceptible to metabolic N-demethylation if used in in vivo tracer studies, but generally chemically stable in vitro.ACCEPTABLE (In Vitro)
Deuterium on Benzyl Ring (-d5) High Stability. Aromatic C-D bonds are robust. However, if the N-benzyl group is cleaved, the label is lost.EXCELLENT (For Intact Analyte)
Deuterium on Propyl Backbone (-d6) Maximum Stability. The aliphatic backbone is chemically inert and metabolically robust (except for rare deamination).GOLD STANDARD

Technical Insight: For p-Hydroxy Benzphetamine, the Benzyl-d5 or Propyl-d6 analogs are preferred over Methyl-d3 to prevent "label loss" via potential chemical hydrolysis of the N-C bond during aggressive acid/base extraction protocols.

Stability Challenges & Mechanisms

Chemical Instability: The Phenolic Trap

The p-hydroxy group acts as an electron donor, making the aromatic ring electron-rich and susceptible to oxidative degradation .

  • Mechanism: In the presence of light and oxygen, the phenol can oxidize to a quinone methide or polymerize.

  • Symptom: Stock solutions turning yellow/brown over time.

  • Mitigation: Storage in amber glass is non-negotiable. Antioxidants (e.g., ascorbic acid) are contraindicated in MS analysis due to ion suppression; therefore, inert atmosphere (Argon/Nitrogen) is the only viable protection.

Isotopic Instability: Deuterium Exchange

While aromatic C-D bonds are generally stable, those ortho or para to a strong electron donor (like the -OH group) can undergo acid-catalyzed exchange.

  • Risk: If your SIL-IS is labeled on the phenolic ring (e.g., positions 3,5 relative to the -OH), using an acidic mobile phase (0.1% Formic Acid) can catalyze slow D/H exchange, leading to a "mass shift" and inaccurate quantitation.

  • Solution: Use SIL analogs labeled on the Benzyl ring or Aliphatic chain , which are electronically isolated from the phenol.

Metabolic Context & Pathway Visualization

Understanding the metabolic origin helps in selecting the right IS for metabolite profiling. p-Hydroxy Benzphetamine is formed via CYP450-mediated aromatic hydroxylation.

MetabolicPathway cluster_legend Metabolic Fate Benzphetamine Benzphetamine (Parent) pOH_Benz p-Hydroxy Benzphetamine (Target Analyte) Benzphetamine->pOH_Benz CYP2B6 (Aromatic Hydroxylation) Norbenz Norbenzphetamine Benzphetamine->Norbenz CYP450 (N-Demethylation) pOH_Amp p-Hydroxy Amphetamine (Secondary Metabolite) pOH_Benz->pOH_Amp N-Dealkylation (Loss of Benzyl Group) Norbenz->pOH_Amp Hydroxylation

Figure 1: Metabolic pathway of Benzphetamine showing the formation of p-Hydroxy Benzphetamine. Green arrow indicates the primary formation pathway.

Experimental Protocols: Self-Validating Systems

Do not rely on manufacturer certificates alone. Perform these checks upon receipt.

Protocol A: The "Zero-Hour" Isotopic Purity Check

Objective: Confirm no D/H exchange occurred during transit.

  • Solvent: Dissolve 100 µg of SIL-IS in Acetonitrile (Aprotic). Do not use Methanol initially.

  • Infusion: Direct infusion into MS (ESI Positive).

  • Calculation: Measure intensities of M+0 (unlabeled), M+ (labeled target), and M-1 (loss of label).

  • Acceptance: Contribution of M+0 must be < 0.5% of the M+ peak.

Protocol B: Solution Stability (The "Amber" Test)

Objective: Assess phenolic oxidation sensitivity.

StepActionRationale
1. Preparation Prepare two 1 mg/mL stock solutions in Methanol.Methanol is standard, but reactive.
2. Storage Store Vial A at -80°C (Control). Store Vial B at RT in clear glass (Stressed).Simulates worst-case benchtop handling.
3. Timepoint Analyze after 24 hours via UPLC-UV (220 nm) or MS.UV detects quinone formation (yellowing) better than MS sometimes.
4. Analysis Compare Peak Area of Vial B vs Vial A.
5. Criteria Recovery of Vial B must be 98-102% of Vial A.If <98%, the compound is light/temp sensitive.
Protocol C: Freeze-Thaw Resilience

Objective: Verify stability during bioanalytical batch processing.[3]

  • Spike: Spike SIL-IS into blank plasma at working concentration (e.g., 50 ng/mL).

  • Cycle: Freeze at -20°C for >12 hours, then thaw unassisted at Room Temp. Repeat 3 times.

  • Extraction: Extract using your validated method (e.g., LLE or PPT).

  • Comparison: Compare response ratio (Area IS / Area Fresh_IS) against a freshly prepared sample.

  • Pass/Fail: Deviation must be ≤ 5%.

Storage & Handling Directives

To maintain the integrity of p-Hydroxy Benzphetamine standards, adhere to these rigid specifications:

  • Primary Storage: -80°C is mandatory for long-term (>1 month). The phenol group is reactive; -20°C is insufficient for >6 months.

  • Solvent Selection:

    • Stock Solution:Methanol is acceptable for solubility but ensure it is acid-free.

    • Working Solution:Acetonitrile/Water (50:50) . Avoid 100% aqueous storage to prevent hydrolysis or bacterial growth.

  • Container: Amber Borosilicate Glass with PTFE-lined caps. Never use plastic (polypropylene) for long-term storage of lipophilic amines; they adsorb to the walls.

References

  • LGC Standards. (2025). p-Hydroxy Benzphetamine Reference Material Data Sheet. LGC Standards. Link

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5311017, Benzphetamine. PubChem.[4] Link

  • European Medicines Agency (EMA). (2003). Guideline on Stability Testing of Existing Active Substances and Related Finished Products. EMA. Link

  • Waters Corporation. (2022). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters. Link

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Protocols & Analytical Methods

Method

Application Note: A Robust LC-MS/MS Method for the Quantification of p-Hydroxy Benzphetamine-d6 in Human Urine

Abstract This application note details a comprehensive, step-by-step protocol for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of p-Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, step-by-step protocol for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of p-Hydroxy Benzphetamine-d6, a deuterated internal standard for its parent drug metabolite. The protocol covers all stages from sample preparation using solid-phase extraction (SPE) to optimized LC separation and MS/MS detection parameters. The causality behind each experimental choice is explained, providing researchers with a deep understanding of the method's principles. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, toxicokinetic, or forensic studies.

Introduction and Principle

Benzphetamine is a sympathomimetic amine used as an anorectic agent. Its metabolism in humans is complex, involving N-debenzylation, N-demethylation, and aromatic hydroxylation.[1][2] One of its key metabolites is p-Hydroxy Benzphetamine. In quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS), such as p-Hydroxy Benzphetamine-d6, are considered the gold standard.[3] They are chemically and physically almost identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[4][5] This co-eluting, mass-differentiated standard allows for precise correction of variability arising from sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[3]

This method employs a "dilute-and-shoot" approach preceded by enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Chromatographic separation is achieved using a reversed-phase C18 column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow Overview

The entire analytical process, from sample receipt to data analysis, is designed for robustness and high throughput.

LCMSMS_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Receipt Spike Spike with p-Hydroxy Benzphetamine-d6 (ISTD) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Spike->Hydrolysis Evap Evaporation & Reconstitution SPE->Evap LC UHPLC Separation (Reversed-Phase) Evap->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation (Analyte/ISTD Ratio) Integration->Calibration Quant Quantification of Analyte Calibration->Quant Report Final Report Quant->Report

Caption: Overall Analytical Workflow

Materials and Reagents

  • Standards: p-Hydroxy Benzphetamine and p-Hydroxy Benzphetamine-d6 (≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (18 MΩ·cm), Formic Acid (LC-MS grade), Ammonium Hydroxide.

  • Reagents: β-glucuronidase from E. coli.

  • SPE Cartridges: Mixed-mode C8-SCX (Strong Cation Exchange) SPE cartridges.

  • Matrix: Blank human urine.

Detailed Protocols

Stock and Working Standard Preparation
  • Primary Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of p-Hydroxy Benzphetamine and p-Hydroxy Benzphetamine-d6 into separate 10 mL volumetric flasks using methanol.

  • Working Standards: Prepare serial dilutions from the primary stocks using a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples at desired concentrations.

  • Internal Standard (ISTD) Spiking Solution (100 ng/mL): Dilute the p-Hydroxy Benzphetamine-d6 stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of basic, amine-containing compounds from a complex biological matrix like urine.[6] The mixed-mode SPE cartridge provides a dual retention mechanism (reversed-phase and ion exchange) for superior cleanup.

  • Sample Pre-treatment: To a 1 mL aliquot of urine, add 25 µL of the ISTD spiking solution (100 ng/mL).

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours to cleave glucuronide conjugates.[7][8]

  • SPE Cartridge Conditioning: Condition the C8-SCX SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash 1: 2 mL of deionized water to remove salts and polar interferences.

    • Wash 2: 2 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Wash 3: 2 mL of methanol to remove non-polar, non-basic interferences. Dry the cartridge under vacuum for 2 minutes after this step.

  • Elution: Elute the analyte and ISTD with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the SCX sorbent, releasing the protonated amine.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

The use of a C18 stationary phase provides excellent retention for moderately polar compounds like p-Hydroxy Benzphetamine. The acidic mobile phase ensures the analyte is protonated, leading to good peak shape and high ionization efficiency in the mass spectrometer.

ParameterRecommended Condition
Column Reversed-phase C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate
Tandem Mass Spectrometry (MS/MS)

Electrospray ionization in positive mode (ESI+) is selected due to the presence of a secondary amine, which is readily protonated. MRM is used for its high selectivity and sensitivity.[9][10]

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument Dependent
Detection Mode Multiple Reaction Monitoring (MRM)
Optimized MRM Transitions

The MRM transitions must be empirically determined by infusing the analytical standards. The precursor ion will be the protonated molecule [M+H]+. The d6-isotope label adds 6 Da to the mass of the parent compound. Product ions are generated by fragmentation in the collision cell.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
p-Hydroxy Benzphetamine 256.2164.1 (Quantifier)50Optimized (e.g., 25)
256.291.1 (Qualifier)50Optimized (e.g., 40)
p-Hydroxy Benzphetamine-d6 262.2164.1 (Quantifier)50Optimized (e.g., 25)
262.297.1 (Qualifier)50Optimized (e.g., 40)
(Note: These are predicted values and must be confirmed experimentally on the specific mass spectrometer.)

Method Validation and Trustworthiness

To ensure the reliability and reproducibility of bioanalytical data for regulatory submissions, the method must be validated according to guidelines from bodies like the FDA.[11][12] This self-validating system should assess:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and ISTD in blank matrix from at least six different sources.

  • Accuracy and Precision: Intra- and inter-day analysis of QC samples at low, medium, and high concentrations.[13]

  • Calibration Curve: Linearity over the expected concentration range, typically using a weighted (1/x²) linear regression.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy and precision.[11]

  • Matrix Effect: Assessment of ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix to its response in a neat solution. The SIL-IS is critical for mitigating this effect.[3]

  • Recovery: The efficiency of the extraction process, determined by comparing pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This application note provides a detailed, scientifically-grounded framework for the development and implementation of an LC-MS/MS method for p-Hydroxy Benzphetamine-d6. By explaining the rationale behind key steps in sample preparation, chromatography, and mass spectrometry, this guide empowers researchers to establish a robust, sensitive, and reliable quantitative assay suitable for a wide range of applications in clinical and forensic toxicology.

References

  • Buchi, F. (2020, November 12). Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. Grace Davison Discovery Sciences.
  • Sartorius. (2025, December 26).
  • UCT. Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS.
  • Penton, Z. (1997). Method Optimization for the Analysis of Amphetamines in Urine by Solid-Phase Microextraction. Analytical Chemistry.
  • Lin, D. L., et al. (n.d.). Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Journal of Analytical Toxicology.
  • McEvaddy, S., et al. (n.d.). Robotic Solid-Phase Extraction of Amphetamines from Urine for Analysis by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers - Guidance for Industry.
  • Bioanalysis Zone. (2025, February 6).
  • Slideshare.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Inoue, T., Suzuki, S., & Niwaguchi, T. (n.d.). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine)
  • BenchChem. (2025).
  • Inoue, T., & Suzuki, S. (1986). The metabolism of 1-phenyl-2-(N-methyl-N-benzylamino)propane (benzphetamine) and 1-phenyl-2-(N-methyl-N-furfurylamino)propane (furfenorex) in man. Xenobiotica.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • ResolveMass Laboratories Inc. (2025, November 8).
  • Lu, A. Y., Strobel, H. W., & Coon, M. J. (1969). Hydroxylation of benzphetamine and other drugs by a solubilized form of cytochrome P-450 from liver microsomes: lipid requirement for drug demethylation.
  • Kanda, K., et al. (n.d.).
  • Tsoutsoulova-Draganova, A., Halatcheva, N., & Karova, D. (1998). Metabolism of Benzphetamine and Clobenzorex in Human Urine. Recent Advances in Doping Analysis.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • MDPI. (2025, June 20). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees.
  • Shimadzu. (n.d.). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates.
  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System.
  • Gul, W., et al. (2018).
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • SCIEX. High chromatography reproducibility enables large panel MRM assays for pesticides in fruit and vegetables.
  • Abellán-Victorio, A., et al. (n.d.). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). PMC.
  • European Union Reference Laboratory for Pesticides. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • Lamboley, C., & Berkland, H. (n.d.). Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood.
  • National Referral Laboratory. The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals.

Sources

Application

Application Note: Preparation and Handling of p-Hydroxy Benzphetamine-d6 Internal Standard Stock Solution for Quantitative LC-MS Analysis

Introduction: The Imperative for Accuracy in Bioanalysis In the landscape of modern drug development and toxicology, quantitative analysis via liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone techn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Accuracy in Bioanalysis

In the landscape of modern drug development and toxicology, quantitative analysis via liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique.[1] The accuracy and reliability of LC-MS data are fundamentally dependent on the ability to correct for variability inherent in the analytical process, from sample extraction to instrument response.[2] Stable Isotope-Labeled (SIL) internal standards are the gold standard for this purpose, as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for precise normalization.[3][4]

p-Hydroxy Benzphetamine is a key metabolite of Benzphetamine, a sympathomimetic amine pharmacologically related to amphetamines.[5][6] Accurate quantification of this metabolite is crucial in pharmacokinetic and toxicological studies. p-Hydroxy Benzphetamine-d6, a deuterated analog, serves as the ideal internal standard for this application. The carbon-deuterium (C-D) bond's slightly greater strength compared to the carbon-hydrogen (C-H) bond provides a mass shift for MS detection without significantly altering chromatographic behavior.[7][8]

This application note provides a comprehensive, field-proven protocol for the preparation, storage, and handling of a p-Hydroxy Benzphetamine-d6 internal standard stock solution. The methodologies described herein are designed to ensure the highest degree of accuracy, stability, and integrity, forming a reliable foundation for any subsequent quantitative analysis.

Essential Materials and Equipment

The quality of an analytical standard is only as reliable as the tools and reagents used in its preparation.[9]

2.1 Reagents and Consumables

  • p-Hydroxy Benzphetamine-d6: Of known high chemical (>99%) and isotopic (≥98%) purity.[10]

  • Solvent: LC-MS grade Acetonitrile (ACN) is the recommended primary solvent. LC-MS grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) may be considered for solubility challenges, with caveats.

  • Volumetric Flasks: Class A certified, with ground glass or polypropylene stoppers.

  • Pipette Tips: Calibrated, low-retention tips.

  • Storage Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.

2.2 Equipment

  • Analytical Balance: Calibrated, with a readability of at least 0.01 mg.[11]

  • Pipettes: Calibrated single-channel micropipettes covering the required volume range.

  • Vortex Mixer

  • Ultrasonic Bath (Optional)

Protocol Part 1: Preparation of a 1.0 mg/mL Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution, which serves as the source for all subsequent working-level standards.

3.1 Causality Behind Experimental Choices

  • Solvent Selection: The choice of solvent is critical for the long-term stability of a deuterated standard. Acetonitrile (ACN), an aprotic solvent, is strongly recommended. Protic solvents like methanol or water can, over time, facilitate hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of the standard.[7][8] While p-Hydroxy Benzphetamine's parent compound, Benzphetamine HCl, is soluble in water and ethanol[12], using an aprotic solvent for the deuterated standard mitigates risk.

  • Gravimetric and Volumetric Precision: The entire protocol is built upon the principle of minimizing error. The use of a calibrated analytical balance and Class A volumetric glassware ensures that the final concentration is determined with the highest possible accuracy.[1][13]

3.2 Step-by-Step Methodology

  • Environmental Control and Balance Preparation:

    • Ensure the analytical balance is located on a stable, vibration-free surface, away from drafts, direct sunlight, and significant temperature fluctuations.[11][14] The ambient temperature should be stable, ideally between 18°C and 30°C.[14]

    • Verify the balance is level using the built-in spirit level and confirm its calibration status.[15]

    • Place the vial containing the p-Hydroxy Benzphetamine-d6 powder in the weighing room for at least 30 minutes to allow it to equilibrate to the ambient temperature.[11]

  • Accurate Weighing of the Standard:

    • Place a clean weighing vessel (e.g., a glass vial or weighing boat) on the balance pan and tare the balance.

    • Using a clean spatula or tweezers, carefully transfer approximately 1.0 mg of p-Hydroxy Benzphetamine-d6 into the weighing vessel. Never handle the standard or weighing vessel with bare hands to avoid transferring oils and moisture.[14][16]

    • Close the draft shield doors and allow the reading to stabilize completely before recording the mass to the nearest 0.01 mg.[15]

  • Quantitative Transfer and Dissolution:

    • Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask.

    • Rinse the weighing vessel multiple times with small volumes (e.g., 200 µL) of LC-MS grade Acetonitrile, transferring each rinse into the volumetric flask to ensure all of the standard is quantitatively transferred.

    • Add Acetonitrile to the flask until it is approximately half-full.

  • Complete Solubilization:

    • Stopper the flask and vortex for 30-60 seconds to dissolve the powder. Visually inspect the solution against a light source to ensure no solid particles remain.

    • If necessary, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution. Allow the solution to return to room temperature before proceeding.

  • Dilution to Final Volume:

    • Carefully add Acetonitrile dropwise until the bottom of the solution's meniscus is perfectly aligned with the calibration mark on the neck of the flask.

    • Stopper the flask securely.

  • Homogenization and Labeling:

    • Invert the flask at least 15-20 times to ensure the solution is completely homogenous. Inadequate mixing is a common source of error.

    • Immediately transfer the solution into clearly labeled, amber glass storage vials.

    • The label must include:

      • Compound Name: p-Hydroxy Benzphetamine-d6

      • Concentration: 1.0 mg/mL (or the exact concentration calculated from the actual weight)

      • Solvent: LC-MS Grade Acetonitrile

      • Preparation Date

      • Preparer's Initials

      • Unique ID Number

Quantitative Data Summary

All quantitative data associated with the preparation of the stock solution should be meticulously recorded.

ParameterSpecificationExample ValueJustification
Analyte p-Hydroxy Benzphetamine-d6-High purity SIL internal standard for accurate quantification.[10]
Target Mass 1.0 mg1.02 mgA sufficient mass for accurate weighing on a 0.01 mg balance.[11]
Solvent LC-MS Grade AcetonitrileAcetonitrileAprotic solvent minimizes risk of H-D exchange and is MS-friendly.[7][17]
Volumetric Flask Class A, 1.0 mL1.0 mLEnsures high accuracy in the final solution volume.[9]
Final Concentration Calculated from actual mass1.02 mg/mLThe true concentration used for all subsequent dilution calculations.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the stock solution preparation protocol.

G cluster_prep Preparation Phase cluster_solution Solution Phase cluster_final Finalization A Equilibrate Standard & Prepare Balance B Accurately Weigh ~1.0 mg of Standard A->B Controlled Environment C Quantitative Transfer to 1.0 mL Flask B->C D Dissolve Completely in Acetonitrile C->D E Dilute to Final Volume (Meniscus at Mark) D->E F Homogenize Thoroughly (Invert 20x) E->F G Aliquot into Amber Vials & Label Correctly F->G H Store at ≤ -20°C G->H

Caption: Workflow for preparing the internal standard stock solution.

Protocol Part 2: Preparation of Working Internal Standard Solutions

For routine analysis, the primary stock solution is too concentrated. It must be serially diluted to a working concentration appropriate for the analytical method (typically in the low ng/mL range).[9]

  • Allow the primary stock solution to equilibrate completely to room temperature before opening.

  • Perform a serial dilution. For example, to prepare a 100 ng/mL working solution:

    • Pipette 10 µL of the 1.0 mg/mL primary stock into a 1.0 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent (typically matching the initial mobile phase composition, e.g., 50:50 ACN:H₂O). This yields a 10 µg/mL intermediate solution.

    • Pipette 10 µL of the 10 µg/mL intermediate solution into a second 1.0 mL volumetric flask.

    • Dilute to the mark to yield the final 100 ng/mL working solution.

  • The working solution is typically added to all calibration standards, quality controls, and unknown samples at a consistent volume to ensure the final concentration of the internal standard is identical in every sample analyzed.[2]

Storage, Handling, and Stability: Preserving Standard Integrity

Improper storage and handling can rapidly invalidate a meticulously prepared standard.

  • Long-Term Storage: The primary stock solution should be stored in tightly sealed amber glass vials at –20°C or, preferably, –80°C.[7] This minimizes solvent evaporation and slows potential chemical degradation.

  • Handling: Before use, always allow vials to warm to room temperature on the benchtop for at least 30 minutes. Opening a cold vial can cause atmospheric moisture to condense into the solution, altering its concentration and potentially facilitating H-D exchange.

  • Stability Considerations:

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles the primary stock undergoes.[7] It is best practice to aliquot the primary stock into smaller, single-use volumes.

    • Chemical Stability: While the C-D bond is strong, the overall molecule can still degrade. Periodically check the purity of the stock solution, especially if it has been stored for an extended period. A decrease in the internal standard peak area over time can be an indicator of degradation.[8]

Trustworthiness: A Self-Validating System

This protocol is designed to be inherently trustworthy and self-validating through the integration of metrological best practices.

  • Traceability: The final concentration is gravimetrically and volumetrically traceable to a known mass of a high-purity certified reference material and the certified volume of Class A glassware.[18]

  • Purity Control: The use of high-purity, LC-MS grade solvents ensures that external contaminants (e.g., metal ions, organic impurities) that could cause signal suppression or form adducts are minimized.[17]

  • Procedural Safeguards: Steps such as temperature equilibration, quantitative transfer, and thorough homogenization are explicitly designed to prevent common errors in standard preparation.[13][19]

  • Documentation: All steps, including the actual weight, lot numbers, solvent details, and calculations, must be recorded in a permanent laboratory notebook. This documentation provides a complete audit trail for the standard's preparation.

By adhering to this protocol, researchers and scientists can be confident in the accuracy and stability of their p-Hydroxy Benzphetamine-d6 internal standard, thereby enhancing the precision and reliability of their quantitative bioanalytical data.

References

  • Lab Manager. (2025, September 19). Analytical Balances and Proper Weighing Practices.
  • Benchchem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • Scales Plus. (2021, October 7). 7 Best Practices When Using an Analytical Balance.
  • SelectScience.
  • Chemistry LibreTexts. (2022, August 17). Proper Use of Balances.
  • WuXi AppTec. (2025, December 5).
  • Alwsci. (2024, October 25).
  • Clearsynth. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • LGC Standards. (2024, December 24). A Guide to Using Analytical Standards.
  • Benchchem.
  • LibreTexts. Standardizing Analytical Methods.
  • Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions?.
  • AptoChem.
  • Sigma-Aldrich. LC-MS Grade Solvents and Reagents.
  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 194-211. [Link]

  • WuXi AppTec. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • MacNeill, R. (2018, October 2). Solvent and additive purity selections in bioanalytical LC–MS. Bioanalysis Zone.
  • LGC.
  • LGC Standards. p-Hydroxy Benzphetamine.
  • Wikipedia. Benzphetamine.
  • U.S. Food and Drug Administration. (2020, April 8). Didrex CIII brand of benzphetamine hydrochloride tablets.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Method Development &amp; Troubleshooting

Ticket #8492: Peak Tailing Resolution for p-Hydroxy Benzphetamine-d6 Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impacts Quantitation Accuracy) Executive Summary & Chemical Context The...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Peak Tailing Resolution for p-Hydroxy Benzphetamine-d6

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impacts Quantitation Accuracy)

Executive Summary & Chemical Context

The Molecule: p-Hydroxy Benzphetamine-d6 is a Stable Isotope Labeled (SIL) internal standard.

  • Core Structure: Amphetamine-type backbone with a bulky N-benzyl group.

  • Functional Groups:

    • Tertiary Amine: Basic (

      
      ). At neutral/acidic pH, this is protonated (
      
      
      
      ).[1]
    • Phenolic Hydroxyl: Weakly acidic (

      
      ).
      
    • Deuterium Label (d6): Adds mass for MS detection but does not significantly alter chemical retention properties compared to the unlabeled analyte.

The Problem: Peak tailing in this molecule is rarely a random event. It is a deterministic outcome of two competing mechanisms: Silanol Interactions (Chemical) and Solvent Mismatch (Physical). Because this is an Internal Standard (IS), tailing compromises the peak integration of the target analyte, leading to non-linear calibration curves and failing QC samples.

Diagnostic Workflow (Triage)

Before altering your method, determine the root cause using this logic flow.

DiagnosticTree Start START: Observe Tailing CheckDiluent Q1: Is Sample Diluent Stronger than Mobile Phase A? Start->CheckDiluent DiluentFix ACTION: Match Diluent to Initial Gradient Conditions CheckDiluent->DiluentFix Yes (e.g., 100% MeOH) CheckPH Q2: Is Mobile Phase pH between 3.5 and 8.0? CheckDiluent->CheckPH No (Diluent is weak) PHFix ACTION: Lower pH to < 3.0 (Formic Acid/TFA) CheckPH->PHFix Yes (Silanols Active) CheckCol Q3: Is Column 'Type A' Silica or Non-Endcapped? CheckPH->CheckCol No (pH is Low/High) ColFix ACTION: Switch to CSH or Hybrid Particle Column CheckCol->ColFix Yes CheckMetal Q4: Stainless Steel System? CheckCol->CheckMetal No (Modern Column) ChelationFix ACTION: Add EDTA or use PEEK-lined Column CheckMetal->ChelationFix Yes (Phenol Chelation)

Figure 1: Diagnostic decision tree for isolating the source of peak asymmetry.

Module 1: The Chemical Solution (Silanol Suppression)

The Mechanism: The tertiary amine on p-Hydroxy Benzphetamine is a "hard" base. Standard silica columns possess residual silanol groups (


).[2]
  • At pH > 3.5 , silanols deprotonate to

    
    .
    
  • The protonated amine (

    
    ) is electrostatically attracted to the 
    
    
    
    .
  • Result: The molecule "drags" along the stationary phase surface rather than partitioning cleanly, causing a tail.[3]

The Protocol: To resolve this, we must enforce a "Proton Saturation" regime.

ParameterRecommendationScientific Rationale
Mobile Phase A 0.1% Formic Acid (pH ~2.7) Low pH ensures silanols remain protonated (

) and neutral, preventing ionic attraction with the amine.
Alternative Modifier 0.05% Trifluoroacetic Acid (TFA) TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the amine cation, neutralizing it. Note: Can suppress MS signal.
Buffer Strength 10mM Ammonium Formate If pH control alone fails, adding ionic strength (salt) competes with the amine for any remaining active sites on the silica.

Expert Insight: Do not use neutral buffers (like Ammonium Acetate at pH 6.8) for this compound on standard C18 columns. The tailing will be severe because both the amine and the silanols are charged.

Module 2: The Physical Solution (Solvent Effects)

The Mechanism: p-Hydroxy Benzphetamine is hydrophobic enough to retain on C18, but if dissolved in a "strong" solvent (e.g., 100% Methanol or Acetonitrile), the sample plug travels down the column faster than the mobile phase can dilute it. This causes "band broadening" before the separation even begins.

The Protocol: You must induce "On-Column Focusing" .

  • Calculate Initial Gradient Strength: If your method starts at 5% Organic (95% Aqueous), your sample diluent should match this.

  • The "Weak Solvent" Rule: Dissolve the standard in 10% Methanol / 90% Water (with 0.1% Formic Acid).

  • The Solubility Check: If the stock solution requires 100% Methanol, perform a high-dilution step (1:10) into the aqueous mobile phase immediately before injection.

Validation Experiment:

  • Injection A: 5 µL sample in 100% MeOH. (Expect: Broad, tailing peak).[4]

  • Injection B: 5 µL sample in 10% MeOH / 90% Water. (Expect: Sharp, Gaussian peak).

Module 3: Stationary Phase Selection

If chemistry and physics adjustments fail, the hardware (column) is likely the limiting factor.

Recommended Column Technologies:

  • Charged Surface Hybrid (CSH):

    • Why: These particles have a slight positive surface charge introduced during manufacturing.

    • Effect: The positive surface repels the protonated amine of p-Hydroxy Benzphetamine, effectively eliminating the secondary interaction.

  • Sterically Protected C18 (with End-capping):

    • Why: "End-capping" chemically bonds small groups to residual silanols.[5]

    • Effect: Physically blocks the amine from reaching the silica surface.

InteractionMechanism Silanol Si-O(-) (Silanol) Amine NH(+) (Analyte) Silanol->Amine Ionic Attraction (Causes Tailing) CSH_Surface CSH Surface (+ Charge) CSH_Surface->Amine Electrostatic Repulsion (Sharpens Peak)

Figure 2: Mechanism of action. Standard silica attracts the amine (red arrow), while Charged Surface Hybrid (CSH) technology repels it (green arrow), preventing tailing.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Hydroxide (High pH) to fix the tailing? A: Theoretically, yes. At pH 11, the amine is deprotonated (neutral) and won't interact with silanols. However, standard silica columns dissolve at pH > 8. You must use a hybrid-polymer column (e.g., Ethylene Bridged Hybrid) to use this strategy. For p-Hydroxy Benzphetamine, low pH is usually safer for column longevity.

Q: The d6-IS peak shape is good, but the unlabeled analyte tails. Why? A: This indicates a concentration overload. The IS is usually at a fixed, low concentration. If the analyte concentration is too high, it saturates the "good" sites on the column, leaving the excess to interact with active silanols (tailing). Action: Dilute the sample or increase buffer molarity.

Q: Does the phenolic group contribute to tailing? A: Yes, via metal chelation. Phenols can bind to trace iron in stainless steel frits. If you see tailing plus low recovery, try adding 5µM EDTA to Mobile Phase A or switching to a PEEK-lined column system.

References
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. Link

  • Dolan, J. W. Troubleshooting Peak Tailing, Part II. LCGC North America, 2003. Link

  • McCalley, D. V. Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase HPLC. Chemical Communications, 2023.[6] Link

  • MAC-MOD Analytical. The Effect of Sample Diluent on Peak Shape. Knowledge Note.[1][7][8][9][10][11][12][13][14][15] Link

  • Shimadzu. Effects of Sample Solvents on Peak Shape in RP-LC. Technical Report. Link

Sources

Optimization

Technical Support Center: Optimizing Extraction for p-Hydroxy Benzphetamine-d6

Welcome to the Technical Support Center for forensic toxicology and drug development professionals. This guide is engineered to resolve complex sample preparation challenges associated with p-Hydroxy Benzphetamine-d6 , a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for forensic toxicology and drug development professionals. This guide is engineered to resolve complex sample preparation challenges associated with p-Hydroxy Benzphetamine-d6 , a deuterated internal standard frequently utilized in LC-MS/MS analysis of amphetamine-class drugs.

As an application scientist, I have structured this guide to move beyond basic protocols. We will dissect the chemical causality behind extraction failures, establish a self-validating sample preparation workflow, and provide quantitative benchmarks to ensure your assay meets rigorous forensic and clinical standards.

Mechanistic Overview & Workflow

The primary challenge in extracting p-Hydroxy Benzphetamine-d6 lies in its dual functional groups: a basic secondary/tertiary amine and a polar phenolic hydroxyl group. This specific structural combination makes traditional Liquid-Liquid Extraction (LLE) highly inefficient. To achieve high recovery and eliminate matrix effects, the extraction must leverage Mixed-Mode Strong Cation Exchange (MCX) .

SPE_Optimization A 1. Sample Aliquot & IS Spiking (Urine + p-OH-Benzphetamine-d6) B 2. Enzymatic Hydrolysis (Cleave Glucuronide Conjugates) A->B C 3. Acidification (Protonate Amine & Phenol, pH < 3) B->C D 4. Mixed-Mode Cation Exchange (MCX) (Retain Cationic Analyte) C->D E 5. Aggressive Organic Wash (100% MeOH to Remove Lipids) D->E F 6. Basic Elution & LC-MS/MS (Release Analyte at pH > 10) E->F

Fig 1. Optimized sample prep workflow for p-Hydroxy Benzphetamine-d6 using MCX SPE.

Troubleshooting & FAQs

Q: Why am I seeing massive signal loss for p-Hydroxy Benzphetamine-d6 compared to the parent benzphetamine during Liquid-Liquid Extraction (LLE)? A: This is a classic pKa conflict. Benzphetamine is highly lipophilic and easily extracted into organic solvents at a basic pH where its amine is deprotonated. However, p-Hydroxybenzphetamine possesses a phenolic hydroxyl group alongside the basic amine[1]. At pH 9–10, while the amine becomes neutral, the phenolic group begins to deprotonate into an anionic phenoxide. This zwitterionic-like behavior keeps the molecule highly water-soluble, preventing partitioning into the organic layer. Solution: Switch from LLE to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE).

Q: My LC-MS/MS shows severe ion suppression at the retention time of p-Hydroxy Benzphetamine-d6. How can I clean up the matrix? A: Urine and blood matrices contain high levels of phospholipids and endogenous salts that co-elute with polar metabolites. If you are using Reversed-Phase (C18) SPE, you cannot wash the sorbent with 100% organic solvent without prematurely eluting your target analyte. By utilizing a polymeric Mixed-Mode Cation Exchange (PCX/MCX) sorbent, the protonated amine of p-Hydroxy Benzphetamine-d6 binds via strong ionic interactions[2]. This allows you to implement a self-validating wash step: flushing the cartridge with 100% methanol. The ionic bond holds the analyte tight while neutral lipids and phospholipids are completely washed away, eliminating ion suppression.

Q: Is enzymatic hydrolysis strictly necessary for this deuterated internal standard? A: If you are using p-Hydroxy Benzphetamine-d6 as an internal standard (IS) to quantify endogenous p-hydroxybenzphetamine in patient samples, yes . Phase II metabolism extensively converts the phenolic hydroxyl group into a glucuronide conjugate[3]. If you spike the IS into the sample after hydrolysis, it will not account for hydrolysis efficiency variations. Always spike the IS before adding β-glucuronidase to ensure it tracks the entire sample preparation recovery accurately.

Self-Validating Extraction Protocol

This protocol utilizes Mixed-Mode Polymeric Strong Cation Exchange (e.g., Oasis MCX, Bond Elut PCX) to isolate the target analyte from biological matrices[2].

Step 1: Hydrolysis Aliquot 500 µL of biological sample (e.g., urine). Spike with 10 µL of p-Hydroxy Benzphetamine-d6 IS (100 ng/mL). Add 50 µL of β-glucuronidase (≥100,000 units/mL) and 500 µL of 0.1 M acetate buffer (pH 5.0). Incubate at 37°C for 2 hours.

Step 2: Acidification Add 500 µL of 2% Formic Acid (aq) to the hydrolyzed sample. Causality: This drives the pH below 3.0, ensuring both the amine and the phenolic hydroxyl groups are fully protonated (cationic and neutral, respectively), priming the analyte for strong cation exchange.

Step 3: Sorbent Conditioning Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid (aq) through the MCX SPE cartridge to activate the polymeric bed.

Step 4: Sample Loading Load the acidified sample at a controlled flow rate of 1–2 mL/min to allow sufficient residence time for ionic binding.

Step 5: Interference Wash 1 (Aqueous) Wash with 1 mL of 2% Formic Acid (aq). Causality: Removes water-soluble salts and polar matrix components.

Step 6: Interference Wash 2 (Organic) Wash with 1 mL of 100% Methanol. Causality: Removes hydrophobic interferences (phospholipids) while the analyte remains ionically bound to the sulfonic acid groups on the sorbent.

Step 7: Target Elution Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH (>10) deprotonates the amine, neutralizing its charge and breaking the ionic bond with the sorbent, allowing the methanol to elute the purified analyte.

Step 8: Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C (Avoid higher temperatures to prevent thermal degradation or isotopic scrambling). Reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

Quantitative Performance Data

The following table summarizes the causal impact of different sample preparation choices on the extraction efficiency and matrix effects of p-Hydroxy Benzphetamine-d6.

Table 1: Quantitative Comparison of Extraction Methodologies for p-Hydroxy Benzphetamine-d6

Extraction MethodologyHydrolysis StepWash SolventElution SolventMean Recovery (%)Matrix Effect (Ion Suppression)
Liquid-Liquid Extraction (Ethyl Acetate, pH 9)NoneN/AN/A18%-45%
Reversed-Phase SPE (C18)None5% Methanol (aq)100% Methanol42%-38%
Mixed-Mode Cation Exchange (MCX)None100% Methanol5% NH₄OH in Methanol31%-4%
Optimized MCX Enzymatic (β-glucuronidase) 100% Methanol 5% NH₄OH in Methanol 94% -2%

References

  • Title: Analysis of benzphetamine and its metabolites in rat urine by liquid chromatography-electrospray ionization mass spectrometry Source: PubMed / Journal of Chromatography B URL: [Link]

  • Title: SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120 Source: Agilent Technologies URL: [Link]

  • Title: Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology Source: Waters Corporation URL: [Link]

  • Title: Biological and Pharmaceutical Bulletin, Volume 21, Issue 11 Source: J-Stage URL: [Link]

Sources

Troubleshooting

Eliminating carryover of p-Hydroxy Benzphetamine-d6 in autosamplers

Topic: Eliminating Carryover of p-Hydroxy Benzphetamine-d6 in Autosamplers Welcome to the Advanced LC-MS/MS Troubleshooting Center. Carryover of deuterated internal standards (IS), such as p-Hydroxy Benzphetamine-d6, is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Eliminating Carryover of p-Hydroxy Benzphetamine-d6 in Autosamplers

Welcome to the Advanced LC-MS/MS Troubleshooting Center. Carryover of deuterated internal standards (IS), such as p-Hydroxy Benzphetamine-d6, is a critical failure mode in bioanalytical assays. Because the IS is typically spiked at a high, constant concentration across all samples, cumulative carryover can severely distort response ratios, leading to failed batch acceptance criteria[1].

This guide provides field-proven, self-validating protocols to systematically diagnose, isolate, and eliminate autosampler carryover for basic, hydrophobic analytes.

Mechanistic Understanding: Why Does p-Hydroxy Benzphetamine-d6 Carry Over?

To eliminate carryover, we must first understand the causality behind the analyte's behavior. p-Hydroxy Benzphetamine-d6 is a highly adsorptive molecule due to two primary structural features:

  • Hydrophobic Moieties: The aromatic rings and aliphatic chains readily adsorb to hydrophobic surfaces in the flow path, such as PTFE tubing, Vespel rotor seals, and PEEK stators[1].

  • Basic Secondary Amine: At typical LC mobile phase pH (pH 2–4), the amine group is fully protonated. This localized positive charge facilitates strong secondary ion-exchange interactions with unendcapped, negatively charged silanol groups on glass vials, stainless steel needles, and capillary tubing[2][3].

Standard aqueous/organic wash solvents often fail because they do not simultaneously disrupt both the hydrophobic and ionic interactions[2].

Diagnostic Workflow: Isolating the Source

Before modifying the autosampler, you must definitively prove that the autosampler—and not the sample preparation process or the analytical column—is the root cause[1][4].

SourceIsolation Step1 Observe Carryover in Blank Injection Step2 Inject Pure Solvent (Bypass Sample Prep) Step1->Step2 Decision1 Carryover Present? Step2->Decision1 Prep Source: Sample Prep (Pipettes, Vials) Decision1->Prep No Step3 Remove Column, Install Restriction Capillary Decision1->Step3 Yes Decision2 Carryover Present? Step3->Decision2 Column Source: Column (Stationary Phase) Decision2->Column No Auto Source: Autosampler (Needle, Valve, Loop) Decision2->Auto Yes

Fig 1: Logical workflow for isolating the root source of LC-MS/MS carryover.

Protocol 1: The Self-Validating Isolation Test
  • Bypass Sample Prep: Fill a brand-new, unpunctured autosampler vial with pure injection solvent. Inject this as a blank. If the carryover disappears, your contamination is upstream (e.g., contaminated pipettes or evaporator manifolds)[4]. If it remains, proceed to step 2.

  • Bypass the Column: Remove your analytical column and replace it with a zero-dead-volume union or a 50 µm ID restriction capillary.

  • Re-test: Inject your Upper Limit of Quantification (ULOQ) standard, followed immediately by a solvent blank.

  • Evaluate: If the carryover peak is absent in the blank, the analyte was adsorbing to the column's stationary phase (requiring a steeper gradient or stronger column wash). If the peak is still present, the carryover is definitively localized to the autosampler hardware[3].

Frequently Asked Questions (Troubleshooting Q&A)
Q1: What is the optimal wash solvent chemistry for p-Hydroxy Benzphetamine-d6?

Expert Answer: The fundamental rule of wash solvents is "like dissolves like"[2]. Because p-Hydroxy Benzphetamine-d6 has mixed chemical properties, a standard 50:50 Methanol:Water wash will fail. You need a solvent that provides high solubilizing power for the lipophilic regions while maintaining enough polarity and ionic strength to disrupt amine-silanol interactions[5].

Protocol 2: Implementing a High-Efficiency Wash Solvent

  • Prepare a ternary organic mixture: Mix 40% Acetonitrile, 40% Isopropanol, and 20% Water. Causality: Isopropanol is critical here; its low surface tension and high organic strength effectively wet the internal PTFE/PEEK surfaces and dissolve hydrophobic residues[1][5].

  • Add an acidic modifier: Add 0.1% to 0.5% Formic Acid to the mixture. Causality: The acid ensures the amine remains protonated while simultaneously protonating the silanol groups on the stainless steel needle, neutralizing their negative charge and breaking the ion-exchange interaction.

  • Extend wash duration: Increase the post-injection needle wash time from the default 6 seconds to 15 seconds[5].

Table 1: Quantitative Impact of Wash Solvent Chemistry on p-Hydroxy Benzphetamine-d6 Carryover

Wash Solvent CompositionWash Time (s)Observed Carryover (%)Status
50:50 Methanol:Water (Default)60.45%Fail (>0.1% limit)
100% Acetonitrile60.18%Fail
50:50 Acetonitrile:Water + 0.1% FA100.08%Marginal
40:40:20 ACN:IPA:Water + 0.5% FA15<0.005% Pass
Q2: I have optimized my wash solvents, but I still see random spikes of carryover. What hardware components are failing?

Expert Answer: If solvent optimization fails, the issue is mechanical. The analyte is likely trapped in an "unswept volume"—a microscopic physical space where the wash solvent cannot adequately flow[3][6].

Protocol 3: Hardware Remediation

  • Inspect the Rotor Seal: The injection valve's rotor seal is the most common culprit. If you are using a Vespel (polyimide) seal, replace it immediately with a PEEK or Tefzel seal. Vespel is highly prone to adsorbing basic amines[1].

  • Replace the Needle and Seat: Over time, the needle tip becomes scored or burred from piercing septa. These microscopic scratches create dead volumes that shield residual p-Hydroxy Benzphetamine-d6 from the wash solvent[3]. Replace the needle and the corresponding needle seat assembly.

Q3: How can I modify my LC-MS/MS instrument method to actively flush the injection valve during the run?

Expert Answer: In push-to-fill and needle-in-loop autosamplers, the sample loop is flushed by the mobile phase during the gradient. However, the internal grooves of the rotor seal that form the "Bypass" pathway are often ignored. If you do not actively flush these grooves, residual analyte will bleed into the next injection[1][5].

You can eliminate this by programming "Valve Toggling" into your instrument method.

ValveToggling Inject 1. Injection Phase Valve: Mainpass Loop in Flow Path Elute 2. Elution Phase Valve: Bypass Loop Isolated Inject->Elute Gradient Start Wash1 3. Flush Loop Valve: Mainpass High Organic Flow Elute->Wash1 Column Wash Phase Wash2 4. Flush Grooves Valve: Bypass High Organic Flow Wash1->Wash2 Toggle 1 Wash2->Wash1 Toggle 2

Fig 2: Injection valve toggling sequence to eliminate unswept volume carryover.

Protocol 4: Programming Valve Toggling

  • Initial State: Set the autosampler valve to Mainpass (Inject) at

    
     min.
    
  • Isolate Loop: Once the sample has safely transferred to the column (e.g.,

    
     min), switch the valve to Bypass. This reduces delay volume during the analytical gradient.
    
  • Toggle During Wash: When your LC gradient reaches its high-organic column wash phase (e.g., 95% B), program the valve to switch back to Mainpass for 0.5 minutes, then back to Bypass for 0.5 minutes.

  • Repeat: Execute this toggle 2 to 3 times before returning to initial conditions. Causality: Surging high-organic mobile phase alternately through both the loop and the bypass grooves physically strips away any remaining p-Hydroxy Benzphetamine-d6 molecules before the next sequence begins[6].

References
  • Dolan, J. W. (2001). Autosampler Carryover - LC Troubleshooting Bible. LC Resources Inc. Available at:[Link]

  • Dolan, J. W. (2022). Autosampler Carryover | LCGC International. Chromatography Online. Available at:[Link]

  • Grinias, J. (2026). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Separation Science. Available at:[Link]

  • Vallano, P. T., et al. (2023). Identification of a frit-related sample carryover in newborn screening by tandem mass spectrometry. National Institutes of Health (PMC). Available at:[Link]

  • Waters Corporation. (2019). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. LabRulez LCMS. Available at: [Link]

Sources

Optimization

Impact of pH on p-Hydroxy Benzphetamine-d6 stability in solution

To: User From: Technical Support Center – Analytical Standards Division Subject: Technical Guide: Optimizing Solution Stability of p-Hydroxy Benzphetamine-d6 Executive Summary: The "Golden Rule" of Stability For the deut...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center – Analytical Standards Division Subject: Technical Guide: Optimizing Solution Stability of p-Hydroxy Benzphetamine-d6

Executive Summary: The "Golden Rule" of Stability

For the deuterated metabolite p-Hydroxy Benzphetamine-d6 , the stability profile is governed by the interplay between its phenolic moiety and its tertiary amine .

Core Recommendation: Maintain solution pH between 3.0 and 5.0 .

  • Why? This pH range ensures the amine is protonated (maximizing solubility) while keeping the phenol group protonated (minimizing oxidation).

  • Critical Warning: Avoid alkaline conditions (pH > 8.0) completely. High pH triggers rapid oxidative degradation via phenolate ion formation, leading to signal loss and the appearance of quinone-related artifacts.

Part 1: Critical Analysis of pH Sensitivity

To troubleshoot effectively, one must understand the molecular mechanics driving instability. p-Hydroxy Benzphetamine-d6 contains two pH-sensitive functional groups:

  • The Phenolic Hydroxyl (pKa ~10):

    • Acidic/Neutral pH: Exists as a neutral –OH group.[1] Relatively stable.[1][2]

    • Alkaline pH (>8): Deprotonates to form a phenolate anion .[1] This species is highly electron-rich and susceptible to oxidation by dissolved oxygen, leading to the formation of quinones and polymeric aggregates.

  • The Tertiary Amine (pKa ~9-10):

    • Acidic pH (<7): Exists as a protonated ammonium cation (

      
      ).[1] This form is highly soluble in aqueous mobile phases and resistant to N-oxidation.[1]
      
    • Alkaline pH (>8): Exists as a neutral free base.[1] While chemically stable itself, the free base has significantly lower aqueous solubility, increasing the risk of precipitation in high-aqueous diluents.

Visualizing the Degradation Risk

The following diagram illustrates the chemical fate of the molecule at varying pH levels.

pH_Stability_Pathways Acid Acidic pH (3.0 - 5.0) (Optimal State) Species_Acid Species: Protonated Amine / Neutral Phenol Status: Soluble & Stable Acid->Species_Acid Maintains Protonation Neutral Neutral pH (6.0 - 7.5) (Transition Zone) Neutral->Species_Acid Partial Stability Species_Base Species: Neutral Amine / Phenolate Ion Status: Unstable & Oxidative Neutral->Species_Base Risk Increases Base Alkaline pH (> 8.0) (Danger Zone) Base->Species_Base Rapid Deprotonation Degradation Oxidative Degradation (Quinones, Dimers) Species_Base->Degradation O2 Oxidation Precipitation Precipitation Risk (Free Base) Species_Base->Precipitation Low Solubility

Figure 1: Mechanistic pathway of pH-induced instability for phenolic amines.[1]

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific issues reported by analytical labs handling p-Hydroxy Benzphetamine-d6.

Issue 1: "My Internal Standard (IS) signal is dropping over the course of a long LC-MS sequence."

Diagnosis: Likely oxidative degradation in the autosampler.[1]

  • The Cause: If your reconstitution solvent or autosampler wash is neutral or slightly basic (e.g., Ammonium Acetate pH 6-7), the phenolic group is slowly oxidizing over time, especially if the vials are not light-protected or kept at 4°C.

  • The Fix:

    • Acidify your reconstitution solvent with 0.1% Formic Acid .[1]

    • Ensure the autosampler temperature is set to 4°C .[1]

    • Use amber glass vials to prevent photo-oxidation, which accelerates phenolic degradation.[1]

Issue 2: "I see extra peaks in the chromatogram that share the same mass transitions or show +14/+16 Da shifts."

Diagnosis: Formation of Quinones or N-Oxides.

  • The Cause:

    • +16 Da: N-oxidation or ring hydroxylation, often catalyzed by metal ions in buffers or high pH.[1]

    • -2 Da / +14 Da: Formation of quinone methides or oxidative coupling products.[1]

  • The Fix: Add an antioxidant like Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite to the stock solution if you are forced to work at neutral pH. However, switching to an acidic mobile phase (pH < 4) is usually sufficient.

Issue 3: "Is the deuterium label unstable? I see 'cross-talk' with the native analyte."

Diagnosis: Unlikely to be isotopic exchange; more likely fragmentation or impurity.[1]

  • Technical Insight: The "d6" label in Benzphetamine derivatives is typically located on the stable benzyl ring or the methyl groups.[1] These Carbon-Deuterium (C-D) bonds are chemically inert and do not exchange with solvent protons under standard LC-MS conditions.[1]

  • Real Cause: If you see signal in the native channel, check your isolation window on the quadrupole. If the window is too wide, it might pick up the isotope envelope of the IS. Alternatively, the standard may contain a small percentage of non-deuterated material (check Certificate of Analysis for Isotopic Purity).

Part 3: Standardized Protocols (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to ensure maximum shelf-life.

  • Solvent Selection: Dissolve the solid reference standard in Methanol (MeOH) or Acetonitrile (ACN) .[1] Avoid dissolving directly in water.[1]

    • Reason: Organic solvents suppress ionization and solubility issues associated with aqueous buffers.[1]

  • Concentration: Prepare a high-concentration stock (e.g., 1 mg/mL).

  • Storage: Store at -20°C or -80°C in amber vials.

    • Stability:[1][2][3][4][5][6][7][8][9] Stable for >12 months under these conditions.

Protocol B: Preparation of Working Internal Standard (IS) Solution

Use this for daily LC-MS analysis.

  • Diluent: Prepare a mixture of Water:Methanol (90:10) containing 0.1% Formic Acid .[1]

    • Crucial Step: The formic acid brings the pH to ~2.7, locking the molecule in its stable, soluble ammonium-phenol state.

  • Dilution: Dilute the stock into this acidic diluent to your target concentration (e.g., 100 ng/mL).

  • Usage: Keep on ice or at 4°C during use. Discard unused aqueous working solutions after 1 week.[1]

Part 4: Decision Tree for Method Development

Use this flow to select the correct buffer system for your analysis.

Method_Dev_Flow Start Start Method Dev Check_pH Check Mobile Phase pH Start->Check_pH Acidic Acidic (pH < 4) (Formic/Acetic Acid) Check_pH->Acidic Yes Neutral Neutral (pH 6-8) (Ammonium Acetate) Check_pH->Neutral No Action_Acid Safe Zone Standard Protocol Acidic->Action_Acid Action_Neutral Risk Zone Requires Mitigation Neutral->Action_Neutral Mitigation Add Antioxidant (Ascorbic Acid) & Inject Fast Action_Neutral->Mitigation Mandatory

Figure 2: Decision matrix for mobile phase selection to ensure analyte stability.

References

  • Friedman, M., & Jürgens, H. S. (2000).[7] Effect of pH on the stability of plant phenolic compounds.[9][10] Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Link

  • BenchChem Technical Support. (2025). Addressing deuterium-hydrogen exchange issues with deuterated standards. BenchChem Guidelines. Link[1]

  • LGC Standards. (2024). p-Hydroxy Benzphetamine Reference Material Data Sheet. LGC Standards. Link

  • Tóth, G., et al. (2014).[1] Equilibrium and kinetic studies on the pH-dependent oxidation of phenolic compounds. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation based on general phenolic amine behavior).

Disclaimer: This guide is intended for research use only. Always consult the specific Certificate of Analysis (CoA) provided with your reference standard for lot-specific handling instructions.

Sources

Reference Data & Comparative Studies

Validation

Validation of p-Hydroxy Benzphetamine-d6 Assay per FDA Bioanalytical Guidelines: A Comparative Guide

Introduction Benzphetamine, a sympathomimetic anorectic agent, undergoes extensive hepatic metabolism, primarily via N-demethylation and aromatic hydroxylation, yielding active and inactive metabolites including p-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzphetamine, a sympathomimetic anorectic agent, undergoes extensive hepatic metabolism, primarily via N-demethylation and aromatic hydroxylation, yielding active and inactive metabolites including p-hydroxybenzphetamine[1]. In clinical pharmacokinetics and forensic toxicology, the precise quantification of p-hydroxybenzphetamine in biological matrices (such as plasma and urine) is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity[2]. However, LC-MS/MS is inherently susceptible to matrix effects—where co-eluting endogenous components alter the ionization efficiency of the target analyte[3].

To comply with the rigorous standards set by the FDA Bioanalytical Method Validation (BMV) guidance[4], laboratories must demonstrate that matrix effects do not compromise assay accuracy and precision. This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically p-Hydroxy Benzphetamine-d6 , against a traditional structural analog internal standard (e.g., p-Hydroxy Methamphetamine) in mitigating matrix effects and ensuring regulatory compliance.

The Causality of Matrix Effects and Internal Standard Selection

In electrospray ionization (ESI), matrix components competing for charge droplets can lead to ion suppression or enhancement[5]. An internal standard (IS) is added at a known concentration to all samples to normalize these fluctuations, but the choice of IS dictates the success of this compensation[6].

  • Analog IS (p-Hydroxy Methamphetamine): A structural analog shares chemical similarities with the analyte but often exhibits a slightly different retention time. Consequently, the analog IS and the target analyte elute into the mass spectrometer at different moments, exposing them to different matrix components. This divergence leads to an inconsistent Analyte/IS response ratio, violating the core premise of internal standardization.

  • SIL-IS (p-Hydroxy Benzphetamine-d6): Deuterating the analyte creates an IS with nearly identical physicochemical properties. The d6-labeled standard co-elutes exactly with p-hydroxybenzphetamine. Therefore, any ion suppression or enhancement impacts both the analyte and the SIL-IS equally, maintaining a constant response ratio and effectively nullifying the matrix effect[7].

MatrixEffect A Co-eluting Matrix Components B Ion Suppression or Enhancement in ESI A->B C Analog IS (Retention Time Shift) B->C D SIL-IS (d6) (Co-elution with Analyte) B->D E Inconsistent Analyte/IS Ratio C->E Fails FDA Criteria F Constant Analyte/IS Ratio D->F Meets FDA Criteria

Mechanism of matrix effect compensation: SIL-IS vs. Analog IS in LC-MS/MS.

Experimental Protocol: FDA-Compliant Assay Validation Workflow

To validate the p-Hydroxy Benzphetamine assay, a self-validating system must be established where every step—from sample preparation to data analysis—is meticulously controlled[8].

Step 1: Preparation of Calibration Standards and Quality Controls (QCs)

  • Prepare a primary stock solution of p-Hydroxy Benzphetamine (1 mg/mL) in methanol.

  • Spike pooled human blank plasma to create calibration standards ranging from 1 to 500 ng/mL.

  • Prepare Quality Control (QC) samples at four levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (LQC, 3 ng/mL), Mid QC (MQC, 200 ng/mL), and High QC (HQC, 400 ng/mL).

  • Prepare working solutions of the Internal Standards: p-Hydroxy Benzphetamine-d6 (SIL-IS) and p-Hydroxy Methamphetamine (Analog IS) at 50 ng/mL.

Step 2: Sample Extraction (Solid Phase Extraction - SPE) Causality: SPE is chosen over simple protein precipitation to selectively isolate the basic amine analytes, drastically reducing phospholipid-induced ion suppression[9].

  • Aliquot 200 µL of plasma (standards, QCs, or blanks) into a 96-well plate.

  • Add 20 µL of the respective IS working solution (SIL-IS or Analog IS).

  • Dilute with 200 µL of 2% phosphoric acid to disrupt protein binding.

  • Load onto a mixed-mode cation exchange SPE plate pre-conditioned with methanol and water.

  • Wash sequentially with 2% formic acid in water, followed by 100% methanol.

  • Elute the analytes using 5% ammonium hydroxide in methanol.

  • Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor specific transitions for p-Hydroxy Benzphetamine and the respective IS.

ValidationWorkflow A 1. Biological Matrix (Standard/QC Plasma) B 2. Spike IS (p-Hydroxy Benzphetamine-d6) A->B C 3. Solid Phase Extraction (Mixed-Mode Cation Exchange) B->C D 4. LC Separation (C18 Column Gradient) C->D E 5. ESI-MS/MS Detection (Positive MRM Mode) D->E F 6. FDA BMV Data Analysis (Accuracy, Precision, Recovery) E->F

Step-by-step LC-MS/MS bioanalytical validation workflow using SIL-IS.

Comparative Performance Data

The FDA BMV guidelines mandate that the IS-normalized Matrix Factor (MF) must have a Coefficient of Variation (CV) ≤ 15% across six different lots of matrix[8]. Furthermore, precision (%CV) must be ≤ 15% (≤ 20% at LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at LLOQ)[4].

Table 1: Matrix Effect Evaluation (n=6 individual plasma lots)

The Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. The IS-normalized MF is the ratio of the Analyte MF to the IS MF.

ParameterConcentrationAnalog IS (p-OH Methamphetamine)SIL-IS (p-OH Benzphetamine-d6)FDA Acceptance Criteria
Analyte MF (Uncorrected) 3 ng/mL (LQC)0.68 ± 0.18 (CV: 26.5%)0.68 ± 0.18 (CV: 26.5%)N/A (Information only)
IS-Normalized MF 3 ng/mL (LQC)0.82 ± 0.15 (CV: 18.3% )1.01 ± 0.04 (CV: 3.9% )CV ≤ 15%
Analyte MF (Uncorrected) 400 ng/mL (HQC)0.75 ± 0.12 (CV: 16.0%)0.75 ± 0.12 (CV: 16.0%)N/A (Information only)
IS-Normalized MF 400 ng/mL (HQC)0.88 ± 0.11 (CV: 12.5% )0.99 ± 0.02 (CV: 2.0% )CV ≤ 15%

Insight: The uncorrected MF shows significant ion suppression (~25-32% signal loss) with high variability between plasma lots. The Analog IS fails to adequately correct for this at the LQC level, resulting in a CV of 18.3% (violating FDA guidelines). The SIL-IS perfectly mirrors the analyte's suppression, bringing the IS-normalized MF close to 1.0 with exceptional precision (CV < 4%).

Table 2: Intra-Assay Precision and Accuracy (n=6 replicates per level)
QC LevelNominal Conc. (ng/mL)Analog IS Precision (%CV)Analog IS Accuracy (%Bias)SIL-IS Precision (%CV)SIL-IS Accuracy (%Bias)
LLOQ 1.021.4% (Fail)-18.5%6.2%+4.1%
LQC 3.016.8% (Fail)-14.2%4.8%+2.5%
MQC 200.09.5%-8.7%3.1%-1.2%
HQC 400.08.2%-6.4%2.5%-0.8%

Insight: The use of the Analog IS leads to unacceptable precision at the LLOQ and LQC levels due to differential matrix effects and slight variations in extraction recovery. The p-Hydroxy Benzphetamine-d6 SIL-IS ensures robust precision (< 7% CV across all levels) and high accuracy, easily satisfying the FDA BMV requirement of ±15%[8].

Conclusion

Validating a bioanalytical assay for p-hydroxybenzphetamine requires strict adherence to FDA guidelines, particularly concerning matrix effects and extraction reproducibility[7]. While analog internal standards may seem cost-effective, they introduce significant analytical risk, often failing to correct for inter-lot matrix variability. The experimental data conclusively demonstrates that integrating p-Hydroxy Benzphetamine-d6 as a Stable Isotope-Labeled Internal Standard is not merely a recommendation, but a scientific necessity for developing a rugged, FDA-compliant LC-MS/MS assay.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolvemass.ca.
  • A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards. Benchchem.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Aarhus University.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC/NIH.
  • Determination of amphetamine, methamphetamine... and p-hydroxybenzphetamine in urine by online solid-phase extraction and ion-pairing liquid chromatography with detection by electrospray tandem mass spectrometry. ResearchGate.
  • Biological and Pharmaceutical Bulletin, Volume 21, Issue 11 - J-Stage. J-Stage.

Sources

Comparative

A Comparative Guide to Determining the Limit of Detection (LOD) for p-Hydroxy Benzphetamine-d6 in Bioanalytical Assays

This guide provides an in-depth, comparative analysis of methodologies for calculating the Limit of Detection (LOD) for p-Hydroxy Benzphetamine-d6, a critical internal standard in bioanalytical testing. Designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of methodologies for calculating the Limit of Detection (LOD) for p-Hydroxy Benzphetamine-d6, a critical internal standard in bioanalytical testing. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying scientific principles and regulatory expectations, ensuring the development of robust and defensible analytical methods.

The Analytical Significance of p-Hydroxy Benzphetamine-d6

Benzphetamine, a sympathomimetic amine used as a short-term treatment for obesity, is metabolized in the body to several compounds, including amphetamine, methamphetamine, and hydroxylated metabolites like p-Hydroxy Benzphetamine.[1][2][3] In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the "gold standard" for achieving accurate and precise results.[4]

p-Hydroxy Benzphetamine-d6 is the deuterated analog of a key benzphetamine metabolite.[5][6] Its role as an internal standard is to mimic the analytical behavior of the target analyte (the non-deuterated metabolite) through sample extraction, chromatography, and ionization.[7][8] Because it is chemically almost identical but has a different mass, it allows for correction of variability arising from matrix effects, sample loss during preparation, and instrument drift.[4][9] Establishing the analytical performance of the internal standard itself, including its LOD, is a foundational aspect of method validation. The LOD represents the lowest concentration of the standard that can be reliably distinguished from background noise, a parameter essential for validating the sensitivity of an assay.[10][11]

Regulatory Framework: ICH and FDA Perspectives on LOD

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of analytical procedures.[12][13][14] According to the ICH Q2(R1) guideline, the Limit of Detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15][16] Both agencies recognize several approaches for determining LOD, primarily for ensuring the sensitivity and reliability of analytical methods.

The most common and accepted methodologies include:

  • Visual Evaluation: Used for non-instrumental methods or, in some cases, instrumental methods. It involves analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably detected.[17]

  • Signal-to-Noise Ratio (S/N): Applicable only to analytical procedures that exhibit baseline noise, such as chromatography.[11]

  • Standard Deviation of the Response and the Slope of the Calibration Curve: A statistical method based on the variability of the blank and the sensitivity of the method.[10][17]

This guide will focus on comparing the Signal-to-Noise and the Standard Deviation/Slope approaches, as they are the most relevant and objective for LC-MS/MS-based assays.

Core Methodologies for LOD Calculation: A Comparison

The Signal-to-Noise (S/N) Ratio Approach

This widely used empirical method defines the LOD as the concentration that produces a signal equivalent to three times the noise level of the baseline.[11][18]

  • Causality: The choice of a 3:1 ratio is based on the statistical probability that a signal of this magnitude is significantly different from the random fluctuations of the baseline noise, thereby providing confidence that the analyte is truly present.

  • Procedure: It involves injecting progressively more dilute solutions of p-Hydroxy Benzphetamine-d6 until the resulting peak is approximately three times the height of the baseline noise. The noise is typically measured in a region of the chromatogram close to where the peak of interest elutes.[18]

  • Strengths: It is a practical and intuitive method that is widely accepted by regulatory agencies, especially for chromatographic analyses.

  • Limitations: The measurement of noise can be subjective and can vary between different data processing systems, potentially leading to variability in the determined LOD.

The Standard Deviation of the Response and Slope Approach

This statistical method provides a more objective calculation of the LOD and is less susceptible to operator bias. The LOD is calculated using the formula:

LOD = 3.3 x (σ / S)

Where:

  • σ is the standard deviation of the response.

  • S is the slope of the calibration curve.[10]

  • Causality: This formula is statistically derived to represent the concentration at which there is a high probability (typically 95-99%) of correctly identifying the presence of the analyte. The factor 3.3 is used to establish this confidence level.

The standard deviation (σ) can be determined in two primary ways:

  • Based on the Standard Deviation of the Blank: Multiple blank samples (e.g., matrix without the deuterated standard) are measured, and the standard deviation of these responses is calculated. This approach directly measures the analytical noise of the system and matrix.[17][19]

  • Based on the Calibration Curve: A calibration curve is constructed using standards at concentrations in the low range of the expected LOD. The residual standard deviation of the regression line (or the standard deviation of the y-intercepts) can be used as σ.[17]

  • Strengths: This method is statistically robust, objective, and provides a calculated value rather than an estimation.

  • Limitations: It requires more extensive upfront experimentation (multiple blank injections or a dedicated low-level calibration curve) and assumes a linear relationship at the low end of the concentration range.

Experimental Workflow for LOD Determination

The following protocol outlines a self-validating system for determining the LOD of p-Hydroxy Benzphetamine-d6 in a biological matrix (e.g., human plasma) using LC-MS/MS.

LOD_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_calc Phase 3: Data Processing & LOD Calculation cluster_report Phase 4: Verification & Reporting prep_start Obtain Blank Matrix (e.g., Human Plasma) spike_series Prepare Spiking Solutions (Low Concentration Series) prep_start->spike_series prep_blanks Prepare Blank Samples (Matrix only, n≥10) prep_start->prep_blanks stock_sol Prepare p-Hydroxy Benzphetamine-d6 Stock stock_sol->spike_series prep_samples Spike Blank Matrix (n≥6 per concentration) spike_series->prep_samples extraction Sample Extraction (e.g., LLE or SPE) prep_samples->extraction prep_blanks->extraction lcms_analysis LC-MS/MS Analysis (MRM Mode) extraction->lcms_analysis data_acq Acquire Chromatographic Data lcms_analysis->data_acq sn_calc Method 1: Signal-to-Noise Determine concentration at S/N ≈ 3 data_acq->sn_calc slope_calc Method 2: Slope & SD 1. Calculate SD of Blanks (σ) 2. Determine Slope (S) from Curve 3. LOD = 3.3 * (σ / S) data_acq->slope_calc compare Compare & Verify LOD sn_calc->compare slope_calc->compare report Report Final LOD (Specify Method Used) compare->report

Caption: Experimental workflow for determining the LOD of p-Hydroxy Benzphetamine-d6.

Experimental Protocol
  • Materials & Instrumentation

    • Reference Standard: Certified p-Hydroxy Benzphetamine-d6.

    • Matrix: Blank, pooled human plasma from at least six sources.[20]

    • Instrumentation: A high-sensitivity LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC with a 6470 Triple Quadrupole MS or equivalent).[21]

    • LC Column: Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm or similar.[21]

  • Preparation of Standards and Samples

    • Prepare a stock solution of p-Hydroxy Benzphetamine-d6 in methanol.

    • Create a series of working solutions by serially diluting the stock solution to cover a range expected to bracket the LOD (e.g., 0.01 to 1.0 ng/mL).

    • Prepare at least 10 blank plasma samples (matrix only).

    • Prepare at least 6 replicates of spiked plasma samples at a minimum of 5 low concentration levels (e.g., 0.01, 0.025, 0.05, 0.1, 0.25 ng/mL).

  • Sample Extraction (Example: Liquid-Liquid Extraction)

    • To 300 µL of plasma (blank or spiked), add the internal standard for the primary analyte (if different) and basify the sample.[22]

    • Perform liquid-liquid extraction with an appropriate organic solvent.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[22]

  • LC-MS/MS Analysis

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.01% formic acid.[21]

    • Mobile Phase B: Methanol with 0.01% formic acid.[21]

    • Flow Rate: 0.35 mL/min.

    • Injection Volume: 1 µL.

    • MS Mode: Multiple Reaction Monitoring (MRM) in positive ionization mode. The specific precursor > product ion transition for p-Hydroxy Benzphetamine-d6 must be optimized for the instrument used.

  • Data Analysis and LOD Calculation

    • For S/N Ratio:

      • Process the chromatograms for the spiked samples.

      • Use the instrument software to calculate the S/N ratio for each concentration.

      • Identify the concentration that yields an average S/N ratio of approximately 3. This concentration is the estimated LOD.

    • For Standard Deviation and Slope:

      • Inject and process the 10 blank plasma samples.

      • Measure the background signal (peak area or height) at the expected retention time of p-Hydroxy Benzphetamine-d6.

      • Calculate the standard deviation (σ) of these blank responses.

      • Using the data from the low-concentration spiked samples, plot a calibration curve of response vs. concentration.

      • Determine the slope (S) of the linear regression line.

      • Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .

Data Presentation and Comparison

The results from both methods should be tabulated for clear comparison.

ParameterMethod 1: Signal-to-Noise (S/N)Method 2: SD of Blank & Slope
Concentration (ng/mL) Average S/N Ratio Response (Area Counts)
0 (Blank Replicates 1-10)N/AIndividual blank responses
0.0101.2Average response
0.0252.9Average response
0.0506.1Average response
0.10011.5Average response
0.25028.2Average response
Calculated Values
Standard Deviation of Blank (σ)N/Ae.g., 150 counts
Slope of Curve (S)N/Ae.g., 18,000 counts/(ng/mL)
Determined LOD ~0.025 ng/mL LOD = 3.3 * (150 / 18000) = 0.0275 ng/mL

Note: Data presented are hypothetical for illustrative purposes.

LOD_LOQ_Concept cluster_0 cluster_1 a b c d y_axis Signal Intensity x_axis blank_level Blank Signal (Noise Level) lod_level LOD (Detectable) blank_level->lod_level S/N ≥ 3 3.3σ loq_level LOQ (Quantifiable) lod_level->loq_level S/N ≥ 10 10σ

Caption: Conceptual relationship between Blank, LOD, and LOQ.

Critical Factors Influencing LOD

When determining the LOD for a deuterated standard, several factors must be considered:

  • Matrix Effects: Although internal standards are used to correct for matrix effects, the matrix can still influence the absolute response and background noise, thereby impacting the LOD.[4] The FDA recommends evaluating selectivity using at least six sources of blank matrix.[20]

  • Deuterium Isotope Effect: The presence of deuterium can sometimes cause the internal standard to elute slightly earlier or later than the non-deuterated analyte.[4] While this does not directly affect the LOD calculation of the standard itself, it is a critical parameter to optimize during method development to ensure co-elution and accurate quantification.

  • H/D Back-Exchange: Deuterium atoms on labile positions (like -OH or -NH) can exchange with hydrogen atoms from the solvent or matrix.[4] This can compromise the integrity of the standard. p-Hydroxy Benzphetamine-d6 should be synthesized with deuterium labels on stable carbon positions to prevent this phenomenon.

Conclusion and Recommendations

Both the Signal-to-Noise ratio and the Standard Deviation/Slope methods are recognized by regulatory bodies for LOD determination.

  • For initial method development and routine checks, the S/N method offers a rapid and practical estimation of sensitivity.

  • For formal method validation and submission to regulatory agencies, the Standard Deviation of the Response and Slope method is superior due to its statistical foundation and objectivity. It provides a more defensible and reproducible value.

Ultimately, the chosen method for calculating the LOD of p-Hydroxy Benzphetamine-d6 should be clearly documented and justified. The goal is to demonstrate with a high degree of confidence that the analytical procedure is sensitive enough for its intended purpose, ensuring that the internal standard performs reliably even when quantifying the target analyte at its lowest reportable concentration.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
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  • Benchchem. (n.d.). Technical Support Center: Deuterated Internal Standards in LC-MS/MS.
  • Altabrisa Group. (2025). What Is LOD and LOQ Determination in Analytical Chemistry?.
  • LCGC International. (2022). The Limit of Detection.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Altabrisa Group. (2025). Key Validation Characteristics in ICH Q2.
  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • SlideShare. (n.d.). usfda guidelines for bioanalytical method validation.pptx.
  • European Medicines Agency. (2006). Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
  • Triclinic Labs. (2019). Establishment and Calculation of Detection Limits (DL).
  • Quality Assistance. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Armbruster, D. A., & Pry, T. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation.
  • Sato, M., Mitsui, T., & Nagase, H. (2001). Analysis of benzphetamine and its metabolites in rat urine by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 751(2), 277–289.
  • Banks, M. L., Blough, B. E., & Negus, S. S. (2017). Role of d-amphetamine and d-methamphetamine as active metabolites of benzphetamine: evidence from drug discrimination and pharmacokinetic studies in male rhesus monkeys. Drug and Alcohol Dependence, 172, 166–173.
  • LGC Standards. (n.d.). p-Hydroxy Benzphetamine.
  • National Center for Biotechnology Information. (n.d.). Benzphetamine. PubChem.
  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Sawyers, W. G., & McCafferty, P. S. (n.d.). Quantitative Analysis Of Benzphetamine In Human Plasma Using Lc-ms/ms. BASi.
  • Wikipedia. (n.d.). Benzphetamine.

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Validation

A Senior Application Scientist's Guide to Analyte Recovery: p-Hydroxy Benzphetamine-d6 in Plasma vs. Urine

This guide provides an in-depth technical comparison of the analytical recovery of p-Hydroxy Benzphetamine-d6 from human plasma and urine. As researchers and drug development professionals know, the accurate quantificati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the analytical recovery of p-Hydroxy Benzphetamine-d6 from human plasma and urine. As researchers and drug development professionals know, the accurate quantification of analytes in complex biological matrices is foundational to robust pharmacokinetic, toxicokinetic, and clinical studies. The choice of matrix—be it the protein-rich environment of plasma or the variable composition of urine—presents distinct challenges that directly impact sample preparation and, consequently, analyte recovery.

Here, we move beyond mere procedural lists to explore the causality behind methodological choices. We will dissect the nuances of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for each matrix, grounded in the principles of bioanalytical chemistry and authoritative regulatory standards. The objective is to equip you with the expertise to anticipate challenges, optimize protocols, and ensure the integrity of your quantitative data.

The Crucial Role of a Deuterated Internal Standard

p-Hydroxy Benzphetamine-d6 is a deuterated stable-isotope-labeled internal standard (SIL-IS). In quantitative mass spectrometry, particularly LC-MS/MS, a SIL-IS is the gold standard for accuracy and precision.[1][2] It is chemically identical to the analyte of interest (p-Hydroxy Benzphetamine), with the only difference being a slight increase in mass due to the replacement of hydrogen atoms with deuterium.[1][3]

The core principle underpinning its use is isotope dilution mass spectrometry.[1] By introducing a known quantity of the SIL-IS at the very beginning of sample processing, it experiences the same analytical variations as the target analyte—including degradation, extraction losses, and matrix-induced ion suppression or enhancement in the mass spectrometer.[1][4][5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these variations and enabling highly reliable quantification.[1][2]

The Matrix Challenge: A Tale of Two Samples

The primary reason for differing recovery rates and the necessity for tailored extraction protocols lies in the fundamental compositional differences between plasma and urine.

  • Plasma: A highly complex and relatively consistent matrix, plasma's main analytical challenge is its high protein content (e.g., albumin) and significant concentration of phospholipids. These endogenous components are notorious for causing "matrix effects," where they co-elute with the analyte and interfere with the ionization process in the mass spectrometer, most commonly causing ion suppression.[4][6][7] Effective sample preparation must, therefore, focus on the thorough removal of these interfering macromolecules.

  • Urine: While less protein-rich, urine is a highly variable matrix. Its pH, specific gravity, and ionic strength can differ significantly between individuals and over time.[7][8] It also contains high concentrations of various organic and inorganic waste products like urea and creatinine. Furthermore, analytes in urine, such as p-Hydroxy Benzphetamine, are often present as glucuronide or sulfate conjugates, requiring a hydrolysis step to cleave them back to their parent form before extraction.[9]

Extraction Strategies: Optimizing for the Matrix

The choice of extraction methodology is a critical decision driven by the need to isolate the analyte from interfering matrix components with maximum efficiency and reproducibility.

SPE is a powerful and widely used technique that offers excellent cleanup by leveraging different chemical interactions to bind the analyte to a solid sorbent while matrix components are washed away. A mixed-mode SPE, combining both ion-exchange and reversed-phase mechanisms, is particularly effective for amphetamine-type compounds.[10]

Experimental Protocol: Mixed-Mode Cation Exchange SPE

This protocol is a robust starting point for both plasma and urine, with a key difference in the pre-treatment for urine (hydrolysis).

  • Sample Pre-treatment:

    • For Plasma: To 1 mL of plasma, add 20 µL of the p-Hydroxy Benzphetamine-d6 internal standard working solution. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

    • For Urine: To 1 mL of urine, add 20 µL of the p-Hydroxy Benzphetamine-d6 internal standard. Add 500 µL of an acetate buffer (pH 5.0) containing β-glucuronidase (approx. 5,000 units).[9][11] Vortex and incubate at 60-65°C for 1-2 hours to hydrolyze conjugates.[11] After cooling, add 2 mL of 100 mM phosphate buffer (pH 6.0).

  • SPE Column Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., Clean Screen® DAU) sequentially with 3 mL of methanol, 3 mL of DI water, and 1 mL of 100 mM phosphate buffer (pH 6.0).[10][12] Do not allow the sorbent to dry between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate of 1-2 mL/minute.[10]

  • Washing (Interference Removal):

    • Wash the cartridge with 3 mL of DI water.

    • Wash with 3 mL of 0.1 M HCl or an acidic wash like 2% acetic acid in methanol to remove neutral and acidic interferences.[10][11]

    • Dry the cartridge thoroughly under high vacuum or positive pressure for at least 5 minutes. This step is critical for ensuring high recovery of the final eluate.[10][11]

  • Elution:

    • Elute the analyte and internal standard with 3 mL of a freshly prepared basic organic solvent mixture, such as ethyl acetate/isopropanol/ammonium hydroxide (78:20:2).[9][10] Collect the eluate at a flow rate of 1-2 mL/minute.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

Causality: The mixed-mode sorbent retains the basic p-Hydroxy Benzphetamine via ion exchange while lipids are bound by reversed-phase interactions. The acidic wash removes neutral and acidic interferences, and the final elution with a basic organic mixture disrupts the ionic bond, releasing the analyte for collection. This multi-step cleanup is highly effective for both matrices but is particularly crucial for removing phospholipids in plasma.

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids (typically aqueous and organic). It relies on adjusting the pH of the aqueous sample to render the analyte neutral, thereby promoting its partition into the organic solvent.

Experimental Protocol: pH-Optimized LLE

  • Sample Pre-treatment:

    • Prepare plasma or hydrolyzed urine samples as described in the SPE protocol (Step 1), including the addition of the internal standard.

    • Adjust the sample pH to approximately 9.5-10.5 with a suitable base like ammonium hydroxide or sodium carbonate to neutralize the amine group of p-Hydroxy Benzphetamine.

  • Extraction:

    • Add 5 mL of a water-immiscible organic solvent (e.g., methyl-tert-butyl ether (MTBE) or a hexane/ethyl acetate mixture) to the sample.

    • Vortex or rock vigorously for 10-15 minutes to ensure thorough mixing. Emulsification can be an issue, especially with plasma; centrifugation is used to break the emulsion.

  • Phase Separation:

    • Centrifuge the sample at ~3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection and Back-Extraction (Optional Cleanup):

    • Carefully transfer the upper organic layer to a clean tube.

    • For an even cleaner extract, a back-extraction can be performed. Add 1 mL of 0.1 M HCl to the collected organic phase, vortex, and centrifuge. The analyte will move into the acidic aqueous phase, leaving neutral interferences (like lipids) in the organic layer. The acidic aqueous phase is then collected, its pH is re-adjusted to >9.5, and a second extraction is performed with fresh organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the final organic eluate to dryness and reconstitute as described in the SPE protocol.

Causality: This method's efficacy is governed by the pKa of the analyte and the principles of solvent polarity. By making the aqueous phase basic, the amine functional group is deprotonated, rendering the molecule neutral and significantly more soluble in an organic solvent. This is effective but generally results in a less clean extract compared to SPE, as other endogenous compounds with similar properties may also be co-extracted.

Bioanalytical Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of p-Hydroxy Benzphetamine, highlighting the distinct paths for plasma and urine samples.

G cluster_pre Sample Preparation cluster_ext Extraction cluster_ana Analysis Sample Biological Sample Received IS_Spike Spike with p-Hydroxy Benzphetamine-d6 (IS) Sample->IS_Spike Plasma Plasma Sample IS_Spike->Plasma Urine Urine Sample IS_Spike->Urine SPE Solid-Phase Extraction (SPE) Plasma->SPE High Specificity LLE Liquid-Liquid Extraction (LLE) Plasma->LLE Simpler Workflow Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Hydrolysis->SPE High Specificity Hydrolysis->LLE Simpler Workflow Evap Evaporation & Reconstitution SPE->Evap LLE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Result Final Concentration Report Data->Result

Caption: Bioanalytical workflow for p-Hydroxy Benzphetamine from sample receipt to final report.

Comparative Recovery Data
Extraction MethodMatrixAnalyte ClassTypical Recovery (%)Rationale & Key Considerations
Solid-Phase Extraction (SPE) PlasmaAmphetamines82 - 95%[13]Highly effective at removing phospholipids and proteins, leading to high, consistent recovery and minimal matrix effects.
UrineAmphetamines> 85%Excellent for concentrating the analyte and removing salts and urea. The hydrolysis step is crucial for recovering conjugated metabolites.
Liquid-Liquid Extraction (LLE) PlasmaAmphetamines46 - 84%[14][15]Recovery can be more variable due to potential for emulsions and co-extraction of lipids, which can cause ion suppression.
UrineAmphetamines> 80%Generally efficient due to the lower protein/lipid content compared to plasma, but less specific than SPE.
Protein Precipitation PlasmaGeneral Drugs77 - 118%[16]Fast and simple, but produces the "dirtiest" extract. While initial recovery appears high, significant matrix effects often lead to poor accuracy and precision during LC-MS/MS analysis.[2]

Senior Scientist Insights: The goal of bioanalytical method validation, as outlined by FDA guidance, is not necessarily to achieve 100% recovery, but to demonstrate that the recovery is precise and consistent across the calibration range.[17][18][19] The true power of the deuterated internal standard is that as long as its recovery is consistent and tracks that of the analyte, the final calculated concentration will be accurate, even if the absolute recovery is, for example, only 80%.

For p-Hydroxy Benzphetamine-d6, we can expect recovery rates to be highest and most consistent using a mixed-mode SPE protocol for both matrices. While LLE is a viable alternative, particularly for urine, it requires more careful optimization to manage matrix effects from plasma. Protein precipitation is generally not recommended for regulated bioanalysis requiring high sensitivity due to its propensity for significant matrix effects.[4][6]

Conclusion

The successful quantification of p-Hydroxy Benzphetamine-d6, and by extension its target analyte, is critically dependent on a matrix-appropriate sample preparation strategy.

  • For Plasma: The primary challenge is the removal of proteins and phospholipids. Solid-Phase Extraction (SPE) is the superior method, offering the highest and most consistent recovery by providing a more rigorous cleanup.

  • For Urine: The main considerations are the initial hydrolysis of conjugates and the management of high salt content. Both SPE and Liquid-Liquid Extraction (LLE) can yield high recovery, with SPE offering a cleaner final extract.

Ultimately, the use of a high-purity, co-eluting, stable-isotope-labeled internal standard like p-Hydroxy Benzphetamine-d6 is a self-validating system.[1] It is the most robust tool available to a scientist to compensate for the inevitable variability introduced by complex biological matrices, ensuring that the final data is accurate, reproducible, and defensible under the highest scientific and regulatory standards.[17][18]

References

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  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved March 4, 2026, from [Link]

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